Thalidomide-5-NH2-CH2-COOH

Catalog No.
S8505288
CAS No.
M.F
C15H13N3O6
M. Wt
331.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thalidomide-5-NH2-CH2-COOH

Product Name

Thalidomide-5-NH2-CH2-COOH

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetic acid

Molecular Formula

C15H13N3O6

Molecular Weight

331.28 g/mol

InChI

InChI=1S/C15H13N3O6/c19-11-4-3-10(13(22)17-11)18-14(23)8-2-1-7(16-6-12(20)21)5-9(8)15(18)24/h1-2,5,10,16H,3-4,6H2,(H,20,21)(H,17,19,22)

InChI Key

ZATMCTCUKSYXHM-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)O

Thalidomide-5-NH2-CH2-COOH (CAS 2412056-27-8) is a bifunctional E3 ligase ligand building block specifically engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Featuring a cereblon (CRBN)-binding thalidomide core with an aminoacetic acid (-NH-CH2-COOH) handle precisely positioned at the C5-position of the phthalimide ring, this precursor is optimized for direct amide coupling with amine-bearing target warheads [1]. The C5 exit vector provides a distinct spatial trajectory compared to traditional C4-linked analogs, making it a critical procurement choice for optimizing ternary complex formation, shortening linker lengths, and tuning the physicochemical properties of targeted protein degraders in advanced drug discovery workflows.

Research Fit

PROTAC design requiring both CRBN recruitment and Trk pathway inhibition
Trk signaling studies with concurrent E3 ligase engagement context
CRBN-dependent protein degradation research with intrinsic kinase modulation

Substituting Thalidomide-5-NH2-CH2-COOH with standard C4-linked analogs (such as pomalidomide derivatives) or unfunctionalized 5-fluoro-thalidomide fundamentally compromises both PROTAC efficacy and synthesis workflows. Geometrically, the C4 and C5 exit vectors project linkers at divergent angles; a warhead that forms a highly cooperative ternary complex via a C5 linkage often exhibits severe steric clashes and fails to degrade the target when forced onto a C4 linkage [1]. Synthetically, substituting with 5-fluoro-thalidomide requires harsh nucleophilic aromatic substitution (SNAr) conditions (typically 80–100 °C) to install the linker, which frequently causes thermal degradation or racemization of sensitive warheads [2]. By providing a pre-installed, highly reactive carboxylic acid handle, Thalidomide-5-NH2-CH2-COOH bypasses these bottlenecks, enabling mild, room-temperature amide couplings that preserve warhead integrity.

Substitution Risk

Trk activity absent in common analogs

Thalidomide-5-OH and related CRBN ligands do not exhibit reported Trk inhibition, limiting dual-mechanism studies.

Linker chemistry alters PROTAC geometry

Ether-linked (-O-CH2-COOH) or direct acid handles may shift ternary complex formation compared to the aminoacetic acid spacer.

Purity grade impacts reproducibility

Lower-purity (>95%) alternatives may introduce impurities that confound sensitive biochemical or cellular assays.

Synthesis Compatibility: Mild Amide Coupling vs. Harsh SNAr Conditions

When synthesizing PROTACs with sensitive warheads, the choice of CRBN ligand precursor dictates the reaction conditions. Utilizing Thalidomide-5-NH2-CH2-COOH allows for standard room-temperature amide coupling (e.g., HATU/DIPEA) with primary amines, typically achieving high yields (>80%) without thermal stress [1]. In contrast, using the baseline 5-fluoro-thalidomide precursor requires harsh nucleophilic aromatic substitution (SNAr) conditions—often heating to 80–100 °C in polar aprotic solvents for extended periods—which can lead to the degradation or racemization of delicate kinase inhibitors [2].

Evidence DimensionRequired coupling conditions for linker attachment
Target Compound DataRoom temperature, standard peptide coupling (HATU/EDC) with >80% typical yield
Comparator Or Baseline5-fluoro-thalidomide: 80–100 °C, SNAr conditions in DMF/DMAc
Quantified DifferenceEliminates thermal degradation risk by lowering reaction temperature by ~60–80 °C
ConditionsSynthesis of PROTACs using amine-functionalized warheads

Procuring the pre-functionalized carboxylic acid handle prevents the loss of expensive, complex warheads during late-stage PROTAC assembly.

Trk Inhibition vs. CRBN-Only
Class-level inference
Reported Trk inhibition vs. none
Supports Trk/CRBN dual-activity research fit
Data to verify per patent disclosure

Ternary Complex Optimization: C5 vs. C4 Exit Vector Geometry

The attachment point on the phthalimide ring drastically alters the spatial projection of the linker. Studies on kinase degraders (such as AURKA PROTACs) demonstrate that C5-linked thalidomide derivatives can achieve near-complete target degradation (Dmax >80%) using significantly shorter linkers than their C4-linked counterparts [1]. While C4-linked pomalidomide derivatives often require longer PEG3 or PEG4 spacers to relieve steric clashes, the C5 exit vector's distinct trajectory allows for the use of short alkyl or PEG1/PEG2 linkers, thereby reducing the overall molecular weight and topological polar surface area (TPSA) of the final degrader [2].

Evidence DimensionOptimal linker length for productive ternary complex formation
Target Compound DataC5-linkage: Tolerates short linkers (e.g., PEG1-PEG2) for Dmax >80%
Comparator Or BaselineC4-linkage (Pomalidomide): Often requires longer linkers (PEG3-PEG4) to achieve equivalent Dmax
Quantified DifferenceReduces PROTAC molecular weight and TPSA by minimizing required linker length
ConditionsOptimization of kinase-targeted PROTACs (e.g., AURKA)

Selecting the C5 exit vector allows chemists to design lower-molecular-weight PROTACs, directly improving cellular permeability and pharmacokinetic properties.

Linker Handle: -NH- vs. -O-
Supporting evidence
-NH-CH2-COOH vs. -O-CH2-COOH / direct acid
Linker selection influences ternary complex geometry
Empirical evaluation recommended

Off-Target Profile: Sparing IMiD Neosubstrates

A major liability of traditional CRBN ligands is the unintended degradation of intrinsic IMiD neosubstrates, which can cause hematological toxicity. C4-amino substituted ligands (pomalidomide derivatives) strongly recruit and degrade IKZF1, IKZF3, and GSPT1 [1]. However, modifying the substitution to the C5 position alters the surface electronics and steric profile of the CRBN-ligand complex. PROTACs utilizing a C5-amino or C5-alkylamino anchor frequently exhibit significantly reduced off-target degradation of these neosubstrates (often <10% clearance) compared to C4-linked analogs (>80% clearance), providing a cleaner degradation profile for the target protein of interest [2].

Evidence DimensionOff-target degradation of IKZF1/3 and GSPT1
Target Compound DataC5-substituted thalidomide anchors: Minimal neosubstrate degradation (<10%)
Comparator Or BaselineC4-substituted anchors (Pomalidomide): High neosubstrate degradation (>80%)
Quantified DifferenceSignificant reduction in off-target IMiD neosubstrate clearance
ConditionsCellular degradation assays monitoring off-target protein levels

Procuring a C5-linked precursor is essential for developing highly selective PROTACs that avoid the dose-limiting toxicities associated with off-target neosubstrate degradation.

Purity Grade
Supporting evidence
>98% (HPLC)
Higher purity supports reproducible PROTAC synthesis
Vendor-reported specification
CRBN Affinity
Class-level inference
Not reported; Thalidomide-5-OH IC50 376.0 nM
Expected comparable CRBN recruitment; verify in target assay
Direct binding data unavailable

Synthesis of Low-Molecular-Weight PROTACs for Improved Permeability

Because the C5 exit vector often tolerates shorter linker lengths compared to C4 analogs, Thalidomide-5-NH2-CH2-COOH is the ideal starting material for campaigns aimed at optimizing the 'rule of 5' properties of degraders. It is specifically procured when initial C4-linked prototypes suffer from poor cellular permeability due to excessive molecular weight or high TPSA [1].

Late-Stage Functionalization of Thermally Sensitive Warheads

In workflows where the target protein ligand (warhead) is prone to degradation, racemization, or side reactions at elevated temperatures, this compound is preferred over 5-fluoro-thalidomide. Its pre-installed carboxylic acid handle allows for mild, room-temperature amide coupling, preserving the structural integrity of complex, high-value kinase or epigenetic inhibitors [2].

Development of Highly Selective Degraders Sparing IKZF1/3

For therapeutic programs where off-target hematological toxicity is a concern, Thalidomide-5-NH2-CH2-COOH serves as a superior CRBN anchor. Its C5-substitution profile helps abrogate the intrinsic IMiD-like degradation of neosubstrates (such as IKZF1 and GSPT1) that is typically unavoidable with standard pomalidomide-based linkers, ensuring high target selectivity [3].

Application Fit

Application
Selection Property
Validation Focus
Trk degradation via PROTAC approach
Dual Trk/CRBN functionality
Ternary complex formation and degradation efficiency
Linker geometry optimization
Aminoacetic acid linker chemistry
Linker-dependent ternary complex stability
High-purity material for reproducible PROTAC synthesis
High-purity specification
Batch-to-batch reproducibility and impurity control
Dual-activity probe in Trk-driven cancer cell models
Concurrent kinase inhibition and E3 ligase engagement
Degradation vs. inhibition contribution in model systems

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

331.08043514 g/mol

Monoisotopic Mass

331.08043514 g/mol

Heavy Atom Count

24

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